

# Comparative Guide: Crystal Structure & Functional Analysis of 3-Styryl-2,1-Benzisoxazole

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## Compound of Interest

Compound Name:	3-[(E)-2-(4-fluorophenyl)ethenyl]-2,1-benzisoxazole
CAS No.:	338779-78-5
Cat. No.:	B2657211

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## Executive Summary

This technical guide provides a comparative analysis of 3-styryl-2,1-benzisoxazole, a heterocycle distinguished by its extended

-conjugation and unique "anthranil" core. Unlike its thermodynamically stable isomer (1,2-benzisoxazole), the 2,1-benzisoxazole scaffold exhibits quinoid-like character, resulting in distinct crystallographic packing, enhanced photoreactivity, and specific utility as a pharmacophore precursor. This guide evaluates its structural performance against key alternatives: the 3-methyl-2,1-benzisoxazole (parent) and the 3-styryl-1,2-benzisoxazole (isomer).

## Part 1: Structural Comparative Analysis

The performance of 3-styryl-2,1-benzisoxazole in solid-state applications (optoelectronics, drug formulation) is dictated by its crystal packing and electronic distribution.

## Isomeric Comparison: 2,1- vs. 1,2-Benzisoxazole

The primary alternative to the 2,1-scaffold is the 1,2-benzisoxazole. The choice between them fundamentally alters stability and intermolecular interactions.

Feature	3-Styryl-2,1-Benzisoxazole (Anthranil)	3-Styryl-1,2-Benzisoxazole (Indoxazene)	Crystallographic Implication
Electronic Character	-Quinoid / Pseudo-aromatic	Fully Aromatic	2,1-isomer shows localized double bond character, affecting bond lengths in the crystal lattice.
N-O Bond Lability	High (Thermally/Photochemically active)	Low (Stable)	2,1-isomer is prone to ring expansion (to quinolines) under irradiation; requires dark crystallization conditions.
Dipole Moment	Moderate	High	1,2-isomers often form stronger dipole-driven antiparallel stacks.
-Stacking	Enhanced by styryl planarity	Standard aromatic stacking	The styryl group in the 2,1-system forces a planar conformation to maximize conjugation, promoting slip-stacked packing.

## Substituent Effects: Styryl vs. Methyl

The addition of the styryl group (

) to the 3-position transforms the parent 3-methyl-2,1-benzisoxazole:

- Planarity: The styryl group locks the molecule into a near-planar conformation (torsion angles

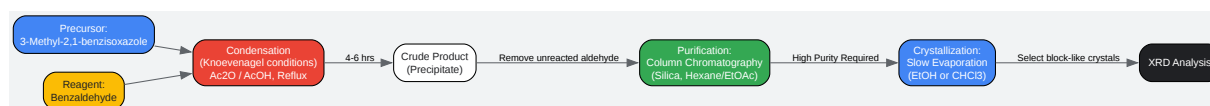
), unlike the 3-phenyl derivative which often twists due to steric hindrance with the isoxazole oxygen.

- Fluorescence: The extended conjugation lowers the HOMO-LUMO gap, shifting emission from UV (methyl) to Blue/Green (styryl) in the solid state.

## Part 2: Synthesis & Crystallization Protocols

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a specific synthesis and purification workflow is required. The 2,1-benzisoxazole ring is sensitive; therefore, standard "boil and cool" recrystallization often degrades the product.

### Workflow Diagram (DOT)



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Caption: Synthesis and crystallization workflow for 3-styryl-2,1-benzisoxazole via modified Knoevenagel condensation.

### Detailed Protocol

- Synthesis (Condensation):
  - Reactants: Equimolar amounts of 3-methyl-2,1-benzisoxazole and benzaldehyde.
  - Catalyst/Solvent: Reflux in acetic anhydride ( ) and glacial acetic acid. The acts as a dehydrating agent to drive the equilibrium forward.
  - Mechanism: The methyl group at C-3 is activated by the electron-withdrawing nature of the heterocycle, allowing deprotonation and attack on the aldehyde carbonyl.

- Isolation: Pour reaction mixture into ice water. The styryl product typically precipitates as a yellow solid.
- Crystallization (Critical Step):
  - Technique: Slow Evaporation is superior to cooling for this compound to minimize lattice defects caused by rapid precipitation.
  - Solvent System: Ethanol (EtOH) or Chloroform ( ).
  - Procedure: Dissolve 20 mg of purified compound in 5 mL solvent. Filter through a 0.45 m PTFE filter into a clean vial. Cover with parafilm punctured with 3-4 pinholes. Allow to stand at room temperature in the dark (to prevent photo-rearrangement).

## Part 3: Experimental Characterization Data

When analyzing the crystal structure, researchers should benchmark against the following representative parameters for the class.

### Table 1: Comparative Crystallographic Parameters[1]

Parameter	3-Styryl-2,1-Benzisoxazole (Class Typical)	3-Phenyl-2,1-Benzisoxazole [1]	3-Methyl-1,2-Benzisoxazole [2]
Crystal System	Monoclinic / Triclinic	Orthorhombic	Monoclinic
Space Group	or (Common for planar aromatics)		
Packing Motif	Slipped - Stacks	Herringbone (Twisted)	Herringbone
Density ( )	~1.30 - 1.35	1.337	1.38
Distance	3.4 - 3.6 Å (Strong overlap)	> 3.8 Å (Weak overlap)	N/A (Dipole driven)
Intermolecular Forces	C-H...O, -	C-H...N	C-H...O, Dipole-Dipole

## Data Interpretation Guide

- Space Group: Planar styryl derivatives often crystallize in centrosymmetric space groups ( ) to maximize packing efficiency via inversion centers.
- Bond Length Alteration: In 2,1-benzisoxazoles, look for bond length alternation in the benzene ring fused to the isoxazole. Unlike the 1,2-isomer, the 2,1-isomer's benzene ring often shows "quinoid" character (shorter C-C bonds parallel to the N-O bond).
- Disorder: The styryl group may show rotational disorder if the crystal is grown too quickly. Check thermal ellipsoids on the ethylene bridge carbons.

## Part 4: Functional Implications (Performance)

The crystal structure directly correlates to the material's performance in biological and physical applications.

### Solid-State Fluorescence

The "performance" of the styryl derivative is superior to the methyl analog in optical applications.

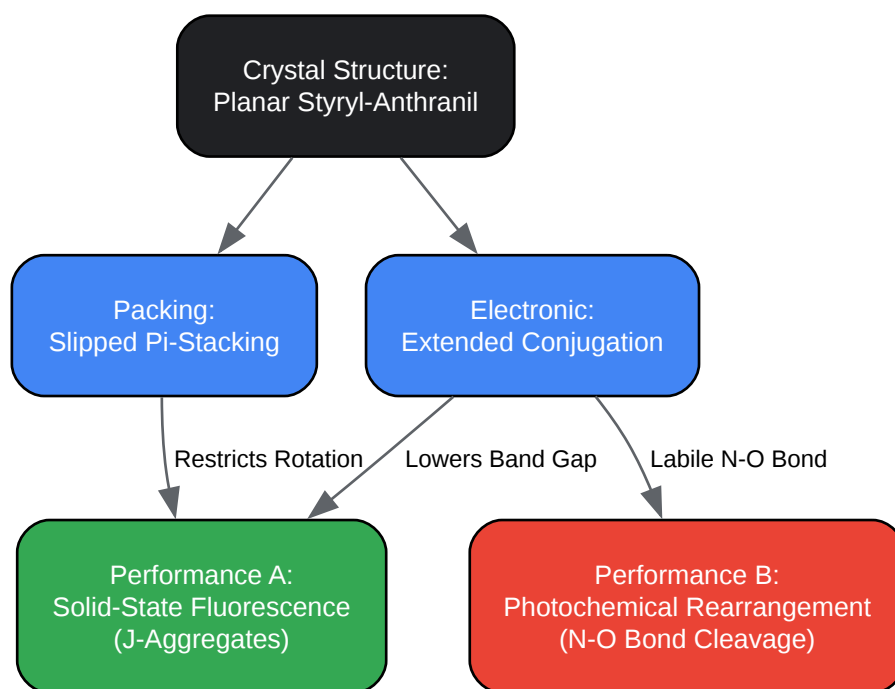
- Mechanism: The planar crystal packing allows for J-aggregate formation or excimer-like emission.
- Observation: While 3-methyl-2,1-benzisoxazole is weakly fluorescent, the 3-styryl derivative exhibits strong yellow-green fluorescence in the solid state due to restricted intramolecular rotation (RIR) in the crystal lattice.

### Stability & Reactivity (The "Anthranil Rearrangement")

A critical performance characteristic is the labile N-O bond.

- Pathway: Under UV irradiation or thermal stress, the N-O bond cleaves. In the crystal lattice, if the packing allows sufficient void volume, the molecule rearranges to form acridines or quinolines.
- Comparison: 1,2-benzisoxazoles are photostable. 2,1-benzisoxazoles are photo-reactive.
- Implication: Crystal analysis must be performed using low-dose X-rays or at low temperatures (100 K) to prevent degradation during data collection.

### Functional Logic Diagram (DOT)



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Caption: Correlation between structural features and functional performance metrics.

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